(2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester
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Overview
Description
(2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester is a synthetic organic compound that belongs to the class of esters. Esters are commonly used in various chemical reactions and have applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of tert-butyl ester and tert-butoxycarbonylamino groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester typically involves multiple steps, including protection and deprotection of functional groups, esterification, and hydroxylation. A common synthetic route may include:
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
- Esterification of the hydroxyl group with acetic acid.
- Introduction of the tert-butyl ester group through a reaction with tert-butyl alcohol.
- Hydroxylation of the propoxy group to introduce the hydroxyl functionality.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of a deprotected amine or introduction of new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and amides. It may also be used in the development of enzyme inhibitors.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. They can be used in the design of prodrugs that release active pharmaceutical ingredients upon metabolic conversion.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also be used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act as a substrate for enzymes that catalyze ester hydrolysis or amide bond formation. The pathways involved include:
Ester Hydrolysis: Catalyzed by esterases, leading to the formation of carboxylic acids and alcohols.
Amide Bond Formation: Catalyzed by amidases, leading to the formation of amides from amines and carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
- (2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid methyl ester
- (2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid ethyl ester
- (2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid isopropyl ester
Uniqueness
(2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester is unique due to the presence of both tert-butyl ester and tert-butoxycarbonylamino groups. These groups provide steric hindrance and stability, making the compound less prone to hydrolysis and degradation. This stability is advantageous in various chemical and biological applications.
Properties
IUPAC Name |
tert-butyl 2-[3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO6/c1-13(2,3)20-11(17)9-19-8-10(7-16)15-12(18)21-14(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUWIOXSTQXOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCC(CO)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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